molecular formula C18H18N4O2S B11976149 4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone

4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone

Cat. No.: B11976149
M. Wt: 354.4 g/mol
InChI Key: UVMYTSNHJNVKGQ-DJKKODMXSA-N
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Description

4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone is a complex organic compound with the molecular formula C18H18N4O2S and a molecular weight of 354.434 g/mol . This compound is known for its unique structure, which combines a benzaldehyde derivative with a cyclopenta-thieno-pyrimidine moiety, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-methoxy-4-[(E)-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C18H18N4O2S/c1-10-20-17(16-12-4-3-5-15(12)25-18(16)21-10)22-19-9-11-6-7-13(23)14(8-11)24-2/h6-9,23H,3-5H2,1-2H3,(H,20,21,22)/b19-9+

InChI Key

UVMYTSNHJNVKGQ-DJKKODMXSA-N

Isomeric SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)N/N=C/C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)NN=CC4=CC(=C(C=C4)O)OC

Origin of Product

United States

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